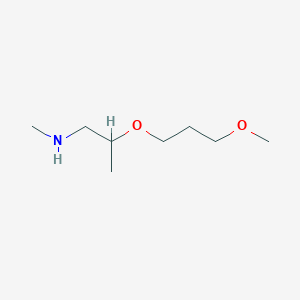

2-(3-Methoxypropoxy)-N-methyl-1-propanamine

Description

Properties

IUPAC Name |

2-(3-methoxypropoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-8(7-9-2)11-6-4-5-10-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDYZCOYLAQLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropoxy)-N-methyl-1-propanamine typically involves the reaction of 3-methoxypropylamine with a suitable alkylating agent under controlled conditions. One common method includes the use of 1-bromo-3-methoxypropane as the alkylating agent, which reacts with N-methylpropanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropoxy)-N-methyl-1-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

2-(3-Methoxypropoxy)-N-methyl-1-propanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropoxy)-N-methyl-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and kinetics are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogues and Substitution Patterns

Key Findings from Comparative Analysis

This highlights the importance of N-methylation in modulating biological activity. For 2-(3-Methoxypropoxy)-N-methyl-1-propanamine, the single N-methyl group may balance solubility and target engagement compared to bulkier N,N-dimethyl analogues (e.g., 3-Methoxy-N,N-dimethyl-1-propanamine) .

Role of Ether and Alkoxy Substituents: The 3-methoxypropoxy group introduces a flexible ether chain, enhancing water solubility compared to rigid aromatic substituents (e.g., naphthyloxy in ). Methoxy positioning matters: Methopromazine’s methoxy group on a phenothiazine ring confers antipsychotic activity , whereas the methoxypropoxy chain in the target compound may favor interactions with transporters or enzymes requiring extended hydrophobic pockets.

Steric and Electronic Effects: Bulky substituents (e.g., dibenzocycloheptene in nortriptyline or thienyl-naphthyl groups in ) reduce conformational flexibility but enhance receptor specificity. The linear methoxypropoxy chain in the target compound may allow better penetration into tissues compared to rigid aromatic systems.

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

2-(3-Methoxypropoxy)-N-methyl-1-propanamine, also known by its CAS number 883531-44-0, is a compound that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a propanamine backbone with a methoxypropoxy group that influences its solubility and interaction with biological targets. The structural formula can be represented as follows:

The mechanism of action for this compound involves interactions with various biological targets, including receptors and enzymes. These interactions can modulate cellular pathways, leading to physiological responses. However, detailed studies are still required to elucidate the exact molecular mechanisms involved.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

A study conducted to evaluate the biological activity of this compound revealed significant effects on different cell lines:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| HeLa (Cervical) | 75% | 15 |

| A549 (Lung) | 65% | 20 |

| E. coli | 50% | 30 |

| S. aureus | 70% | 25 |

These results indicate that the compound may possess both antimicrobial and anticancer properties.

Case Studies

In one notable case study, researchers explored the effects of this compound on methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its potential effectiveness against resistant strains.

Comparative Analysis

When compared to similar compounds, such as N-methyl-1-propanamine derivatives, this compound exhibited enhanced biological activity due to the presence of the methoxypropoxy group. This modification appears to improve solubility and receptor binding affinity.

| Compound | Activity |

|---|---|

| N-methyl-1-propanamine | Low antimicrobial activity |

| This compound | High antimicrobial and anticancer activity |

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Methoxypropoxy)-N-methyl-1-propanamine in a laboratory setting?

- Methodological Answer : The compound can be synthesized via reductive amination , a common approach for secondary amines. For example:

React a ketone or aldehyde precursor (e.g., 3-methoxypropionaldehyde) with N-methylpropanamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild, anhydrous conditions .

Optimize reaction parameters (e.g., pH 6–7, room temperature, inert atmosphere) to favor selective amine formation.

Isolate the product via acid-base extraction (e.g., using HCl to form the hydrochloride salt) and purify via recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxypropoxy chain, N-methyl group, and backbone structure. Compare peaks to reference spectra of similar compounds (e.g., shifts for aromatic or ether linkages) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm) .

Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (e.g., water, methanol) and nonpolar solvents (e.g., dichloromethane, hexane) using gravimetric or spectrophotometric methods. Structural analogs with methoxy groups show higher solubility in polar aprotic solvents .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure. Monitor decomposition via HPLC or TLC. Hydrochloride salts generally enhance stability .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varied conditions (temperature, solvent, catalyst) using in-situ techniques like FTIR or NMR.

- Isotopic Labeling : Use O or deuterated reagents to trace oxygen or hydrogen transfer in ether cleavage or redox reactions .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to predict transition states and activation energies for key steps like nucleophilic substitution .

Q. How can researchers design experiments to investigate this compound’s interactions with biological targets?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors/enzymes. Structural analogs with methoxy groups have shown activity in neurotransmitter systems .

- Cell-Based Assays : Test cytotoxicity (via MTT assay) and dose-response effects in relevant cell lines (e.g., neuronal cells for CNS targets).

- Molecular Docking : Simulate interactions with target proteins (e.g., serotonin transporters) using software like AutoDock Vina. Compare results to known ligands for validation .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, reagent purity).

- Purity Analysis : Use orthogonal methods (e.g., HPLC + NMR) to rule out impurities affecting bioactivity or reactivity .

- Meta-Analysis : Compare datasets across studies to identify variables (e.g., salt form, stereochemistry) that influence outcomes. For example, hydrochloride salts may enhance solubility and bioactivity vs. free bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.